

Early clinical trials and development of Batimastat

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Compound of Interest

Compound Name: Batimastat

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An In-depth Technical Guide to the Early Clinical Development of **Batimastat** (BB-94)

Introduction

Batimastat (BB-94) holds a significant place in the history of oncology drug development as the first synthetic, broad-spectrum matrix metalloproteinase inhibitor (MMPI) to advance into clinical trials. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM). In the context of cancer, MMPs are overexpressed by tumor and stromal cells, playing a pivotal role in tumor invasion, angiogenesis, and metastasis.[1] The development of **Batimastat** by British Biotech in the early 1990s was fueled by robust preclinical evidence suggesting that inhibiting MMPs could be a powerful anti-cancer strategy. This guide provides a detailed overview of the preclinical data and early-phase clinical trials that defined the initial development trajectory of **Batimastat**.

Mechanism of Action

Batimastat is a low-molecular-weight, peptidomimetic compound containing a hydroxamate group (-CONHOH). This functional group is critical to its mechanism, as it acts as a potent chelator of the Zn^{2+} ion located within the catalytic domain of MMPs.[1][2] By binding competitively and reversibly to this zinc ion, **Batimastat** effectively blocks the enzyme's proteolytic activity, preventing the degradation of ECM components like collagen.[2][3] As a broad-spectrum inhibitor, it targets multiple MMP family members.

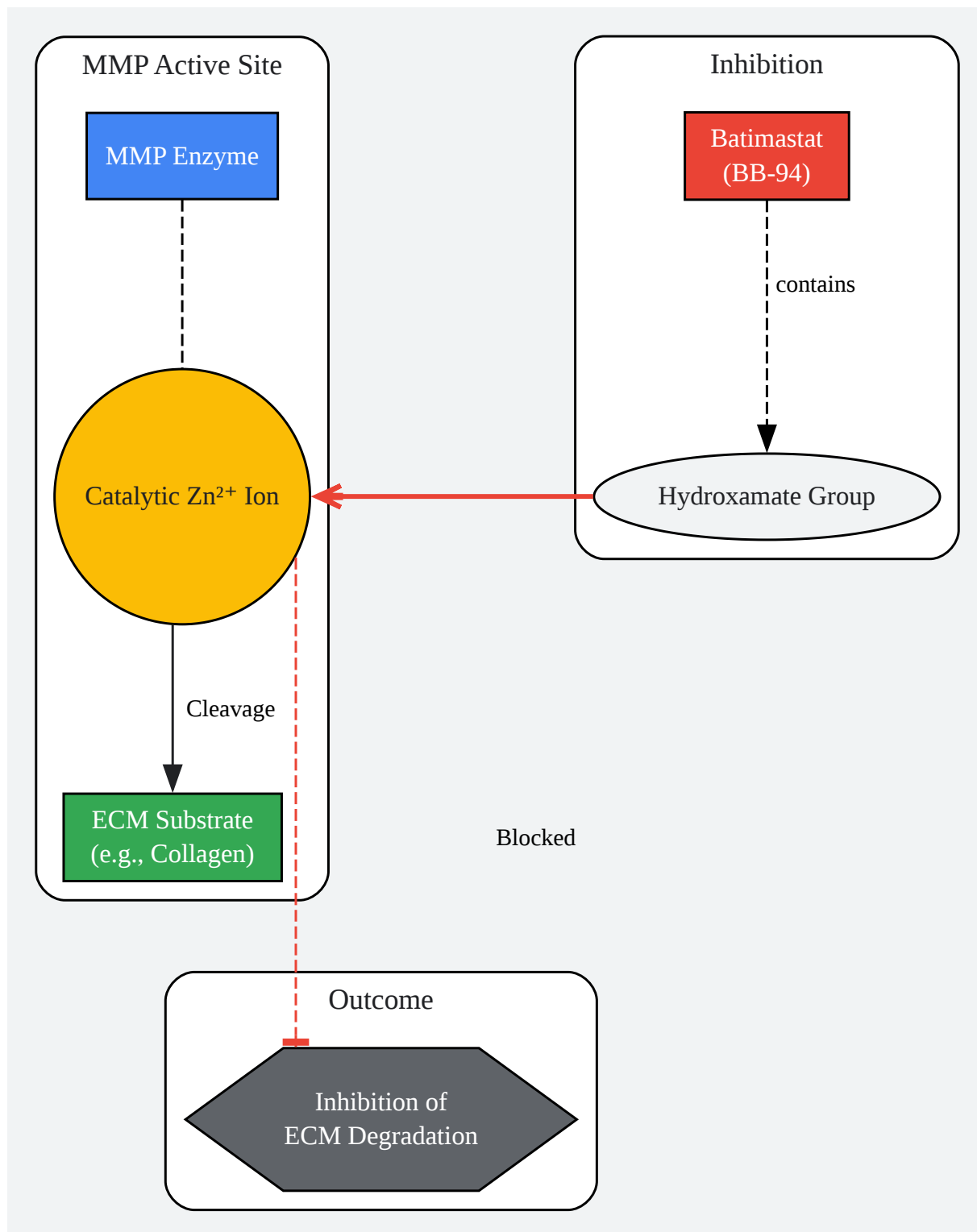
In Vitro Inhibitory Activity

The potency of **Batimastat** was established through in vitro enzyme assays, which determined its half-maximal inhibitory concentration (IC₅₀) against various MMPs. These data highlight its sub-nanomolar to low nanomolar potency against key MMPs involved in cancer progression.

Table 1: In Vitro Inhibitory Profile of **Batimastat** (IC₅₀ Values)

Matrix Metalloproteinase (MMP)	IC ₅₀ (nM)	Reference(s)
MMP-1 (Collagenase-1)	3	[4]
MMP-2 (Gelatinase-A)	4	[4]
MMP-3 (Stromelysin-1)	20	[4]
MMP-7 (Matrilysin)	6	[4]
MMP-8 (Collagenase-2)	10	[4]

| MMP-9 (Gelatinase-B) | 4 | [4] |



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Caption: **Batimastat**'s mechanism of action via zinc chelation.

Preclinical Development and Experimental Protocols

Batimastat demonstrated significant anti-neoplastic and anti-angiogenic activity across various preclinical tumor models.^[4] A key challenge identified early on was its poor water solubility and low oral bioavailability, which necessitated direct administration into body cavities (intraperitoneal or intrapleural) in most studies.

Key Preclinical Findings

- **Ovarian Cancer Xenografts:** In mice with human ovarian tumor xenografts, intraperitoneal (i.p.) administration of **Batimastat** retarded the accumulation of malignant ascites and increased survival.^[1]
- **Breast Cancer Models:** In an orthotopic model of human breast cancer, **Batimastat** delayed primary tumor growth.^[4] In a separate study, adjuvant therapy with **Batimastat** after primary tumor resection significantly inhibited local-regional regrowth and reduced the incidence and volume of lung metastases.
- **Dystrophic Muscle Models:** In mdx mice, a model for Duchenne muscular dystrophy, chronic **Batimastat** administration reduced muscle necrosis, inflammation, and fibrosis, and improved muscle function, highlighting its effects beyond cancer.^[3]

Experimental Protocol: In Vivo Murine Xenograft Model

This protocol is representative of those used to evaluate **Batimastat**'s efficacy in preclinical cancer models.^[3]

- **Animal Model:** Athymic nude mice or other immunocompromised strains suitable for xenografts.
- **Cell Implantation:** Human cancer cells (e.g., MDA-MB-435 breast cancer) are implanted subcutaneously or orthotopically into the mammary fat pad.
- **Tumor Growth and Grouping:** Tumors are allowed to grow to a palpable size. Mice are then randomized into a control group and a treatment group.

- Drug Preparation: **Batimastat** (BB-94) is prepared as a suspension, typically in phosphate-buffered saline (PBS) containing a surfactant like 0.01% Tween 80 to aid dispersion.
- Administration: Mice in the treatment group receive intraperitoneal (i.p.) injections of **Batimastat** at a specified dose (e.g., 30-50 mg/kg) on a defined schedule (e.g., three times a week). The control group receives injections of the vehicle alone.
- Monitoring and Endpoints:
 - Primary tumor volume is measured regularly (e.g., twice weekly) using calipers.
 - Animal body weight and general health are monitored.
 - At the end of the study, animals are euthanized, and primary tumors and organs (e.g., lungs) are harvested to assess for metastases.
- Data Analysis: Statistical analysis is performed to compare tumor growth rates and metastatic burden between the treated and control groups.

Experimental Protocol: Gelatin Zymography

Gelatin zymography was a key in vitro method used to assess the activity of MMP-2 and MMP-9 (gelatinases) in conditioned media from cell cultures or in tissue extracts.[5][6]

- Sample Preparation: Conditioned media from cancer cell cultures (grown in serum-free media to avoid interference from serum proteases) is collected and centrifuged to remove cellular debris. Protein concentration is normalized across all samples.
- Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL). Electrophoresis is carried out under non-denaturing conditions (no boiling or reducing agents) to preserve the enzymes' catalytic activity.
- Enzyme Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS, which allows the MMPs to renature.[7]

- Incubation: The gel is incubated overnight (16-48 hours) at 37°C in a developing buffer containing the necessary cofactors for MMP activity (Ca²⁺ and Zn²⁺).[\[7\]](#)[\[8\]](#)
- Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been digested by MMPs will not stain, appearing as clear bands against a dark blue background. The molecular weight of the active enzyme can be determined by comparison to protein standards.

Early Clinical Trial Development

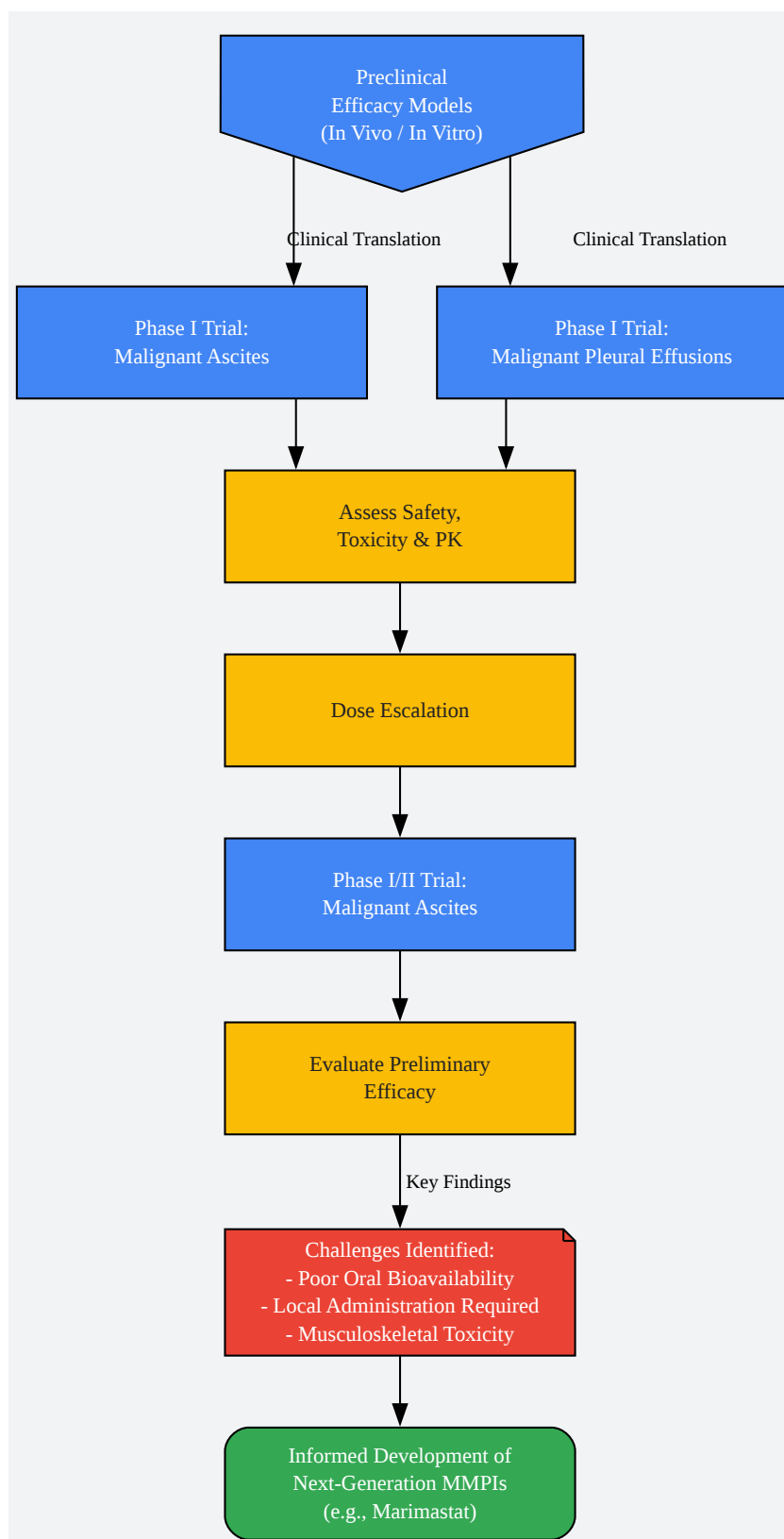
The clinical development of **Batimastat** focused on patients with advanced cancers, particularly those with malignant effusions where local-regional administration was feasible.

Table 2: Summary of Early Phase Clinical Trials of **Batimastat**

Trial Phase	Patient Population	N	Administration Route & Dose	Key Pharmacokinetic Findings	Key Efficacy /Response Findings	Common Toxicities	Reference
Phase I	Advanced Cancer	-	Intraperitoneal (i.p.) up to 1350 mg/m ²	Poor systemic absorption.	Not primarily an efficacy study.	No major toxicities reported at high doses.	[1]
Phase I/II	Malignant Ascites (Gastrointestinal Cancers)	-	Intraperitoneal (i.p.)	Well absorbed via i.p. route.	Response to treatment seen in ~50% of evaluable patients.	Few side-effects reported.	[9] [10]

| Phase I | Malignant Pleural Effusions | 18 | Intrapleural, single doses (15-300 mg/m²) | Detectable in plasma after 1h; peak levels (20-200 ng/ml) at 4h to 1 week. Persisted in plasma up to 12 weeks. | 7 of 16 patients (44%) required no further pleural aspiration. Improved dyspnea scores. | Low-grade fever (33%), Reversible elevation of liver enzymes (44%). [\[\[11\]\]](#) |

These early trials established that while **Batimastat** had an acceptable safety profile when administered locally, its clinical utility was hampered by its formulation and the need for invasive administration.



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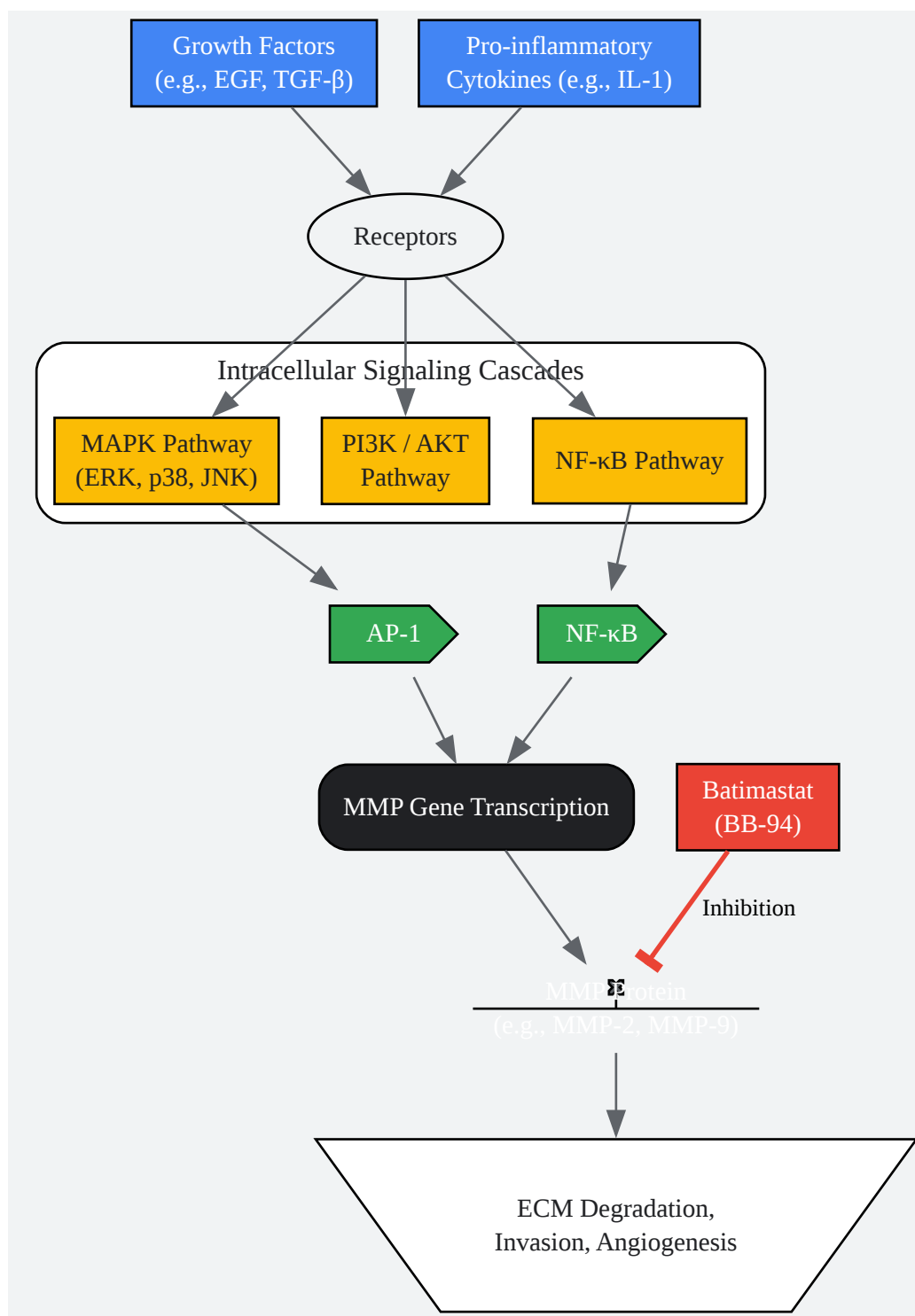
Caption: Logical workflow of **Batimastat**'s early clinical development.

Associated Signaling Pathways

MMPs are downstream effectors of complex signaling cascades that promote tumorigenesis.

Batimastat's inhibition of MMPs can interfere with the consequences of these pathways' activation. Key pathways include:

- **MAPK Pathway (ERK1/2, p38, JNK):** Mitogen-Activated Protein Kinase pathways are frequently activated in cancer by growth factors and cytokines. They upregulate the transcription of MMPs via transcription factors like AP-1. Some studies suggest **Batimastat** can, in turn, influence MAPK signaling, for example by reducing the activation of ERK1/2.[\[2\]](#)
- **PI3K/AKT Pathway:** This is a crucial survival pathway for cancer cells. Its activation can also lead to increased MMP expression. The interplay is complex, as **Batimastat** has been shown to decrease AKT pathway signaling in some cell lines, contributing to apoptosis.[\[2\]](#)



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Caption: Signaling pathways regulating MMPs, the target of **Batimastat**.

Conclusion

The early development of **Batimastat** was a landmark in cancer therapy research, validating MMPs as a viable therapeutic target. Preclinical studies consistently demonstrated its potent anti-tumor and anti-metastatic effects. However, the transition to clinical trials highlighted significant challenges, primarily its poor solubility and bioavailability, which limited its administration to local-regional routes and ultimately constrained its broader development. The toxicities observed in later trials, such as musculoskeletal pain, also revealed the complexities of broad-spectrum MMP inhibition. Despite not reaching the market, the **Batimastat** program provided invaluable lessons that guided the design of second-generation, orally available MMPis and underscored the need for greater inhibitor specificity to improve the therapeutic window.

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